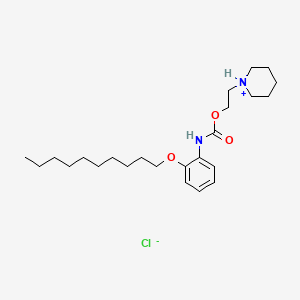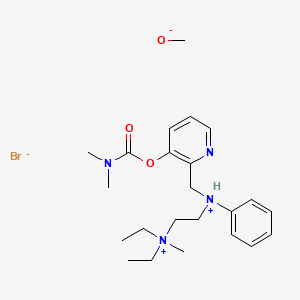
(Z)-3-Cyano-3-phenylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Cyano-3-phenylacrylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an acrylic acid backbone. This compound is notable for its unique structural configuration, where the cyano and phenyl groups are positioned on the same side of the double bond, denoted by the (Z) configuration. This configuration imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Cyano-3-phenylacrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-3-Cyano-3-phenylacrylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique reactivity makes it valuable in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of (Z)-3-Cyano-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Cyano-3-phenylacrylic acid: The (E) isomer has the cyano and phenyl groups on opposite sides of the double bond, resulting in different chemical properties and reactivity.
3-Cyano-3-phenylpropanoic acid: Lacks the double bond, leading to different reactivity and applications.
3-Phenylacrylic acid: Lacks the cyano group, affecting its chemical behavior and biological activity.
Uniqueness: (Z)-3-Cyano-3-phenylacrylic acid’s unique (Z) configuration imparts distinct reactivity and biological properties compared to its isomers and structurally similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C10H7NO2 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(Z)-3-cyano-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ |
InChI-Schlüssel |
ICKZIDPIMZGODJ-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)

